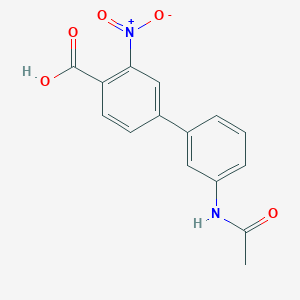

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%

描述

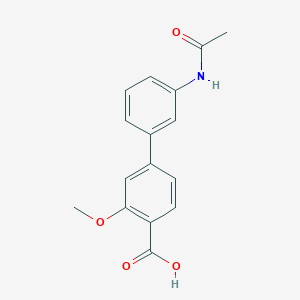

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid (2-APN) is an organic compound with a molecular formula of C11H10N2O4. It is a derivative of benzoic acid and can be found in nature as the main component of the plant species Acetobacterium spp. 2-APN is a useful building block in organic synthesis and has been used in a variety of scientific research applications.

科学研究应用

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, as a fluorescent dye, and in the synthesis of polymers. It has also been used in the synthesis of organic compounds, such as amino acids and peptides. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of novel compounds with potential therapeutic applications.

作用机制

The mechanism of action of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is not fully understood. It is believed that the compound acts as a proton acceptor, which facilitates the transfer of electrons between molecules. This process is known as electron transfer. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is believed to act as a catalyst in the formation of covalent bonds between molecules.

Biochemical and Physiological Effects

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been shown to reduce inflammation and pain. It has also been shown to reduce the risk of cancer and to have anti-aging properties.

实验室实验的优点和局限性

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is a useful compound for laboratory experiments due to its availability and low cost. It is also easy to synthesize, making it ideal for use in research. However, there are some limitations to its use in the laboratory. For example, it is a relatively unstable compound and can degrade over time. In addition, it is sensitive to light and heat, making it difficult to store and handle.

未来方向

There are a number of potential future directions for the use of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%. For example, it could be used in the synthesis of new drugs or in the development of new materials. In addition, it could be used in the synthesis of novel compounds with potential therapeutic applications. Furthermore, it could be used in the development of new technologies, such as sensors or imaging systems. Finally, it could be used in the development of new diagnostic tools for medical applications.

合成方法

2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% can be synthesized in the laboratory using the Fischer esterification reaction. This reaction involves the reaction of an alcohol and an acid in the presence of an acid catalyst. In the case of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%, the reactants are 3-aminophenol and 4-nitrobenzoic acid. The reaction is carried out at a temperature of 80-90°C for several hours and yields 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% as the product.

属性

IUPAC Name |

2-(3-acetamidophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-9(18)16-11-4-2-3-10(7-11)14-8-12(17(21)22)5-6-13(14)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOUKSWCTBWELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690633 | |

| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261923-95-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-(acetylamino)-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261923-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404792.png)

![5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404798.png)

![2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404806.png)